Racemic Identity Preserves Full Stereochemical Space for LSD1 Inhibitor SAR Exploration
The title compound is supplied as a racemic mixture, containing equal amounts of both enantiomers . In contrast, the structurally closest commercial analog, (1R,2S)-2-cyclohexylcyclopropan-1-amine (CAS 60176‑59‑2), is predominantly offered as the single trans‑enantiomer or as a non‑specified stereoisomer . Literature on 1‑substituted cyclopropylamine LSD1 inhibitors demonstrates that the two trans enantiomers form distinct covalent adducts with the FAD co‑factor despite exhibiting comparable IC₅₀ values [1], indicating that the racemate uniquely enables concurrent evaluation of both enantiomeric binding modes in a single experiment.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 enantiomer ratio) |
| Comparator Or Baseline | (1R,2S)-2-cyclohexylcyclopropan-1-amine (CAS 60176‑59‑2) – typically single trans‑enantiomer or unspecified stereochemistry |
| Quantified Difference | Racemate vs. single enantiomer; enables simultaneous assessment of both enantiomeric adduct forms |
| Conditions | Biochemical LSD1/KDM1A inhibition assays and covalent adduct analysis [1] |
Why This Matters
Procuring the racemate avoids premature stereochemical commitment and ensures that SAR campaigns capture the full range of covalent inhibition behaviors observed across enantiomers.
- [1] Vianello, P., et al. Synthesis, biological activity and mechanistic insights of 1‑substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A. Eur. J. Med. Chem. 2014, 86, 352–363. View Source
